Methyl 1H-benzimidazole-1-carboximidate
Description
Contextualization of the Benzimidazole (B57391) Scaffold within Organic Chemistry
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, holds a position of prominence in organic and medicinal chemistry. nih.govcolab.ws It is recognized as a "privileged" structure, meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.gov This versatility has made benzimidazole derivatives crucial in drug discovery and development. nih.govnih.gov
Heterocyclic compounds are fundamental to drug discovery, forming the core of a significant percentage of pharmaceuticals. colab.ws Within this class, the benzimidazole nucleus is a key component in numerous natural and synthetic compounds. colab.wsscholarsresearchlibrary.com Its physicochemical properties, including the ability to act as both a hydrogen-bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic interactions, allow its derivatives to bind effectively with biological macromolecules. nih.gov Consequently, benzimidazole-based compounds have been developed with a vast range of applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net The structural simplicity and synthetic accessibility of the benzimidazole core have spurred extensive research, leading to a vast library of substituted derivatives. nih.govresearchgate.net
Table 1: Key Attributes of the Benzimidazole Scaffold
| Attribute | Description | Relevance in Chemistry |
|---|---|---|
| Structure | Bicyclic aromatic heterocycle (fused benzene and imidazole rings). nih.gov | Provides a rigid, planar core for molecular design. |
| Physicochemical Properties | H-bond donor/acceptor capabilities, π-π stacking, hydrophobic interactions. nih.gov | Enables diverse and strong interactions with biological targets. |
| Biological Activity | Broad spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory. nih.govnih.gov | Makes it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov |
| Synthetic Accessibility | Readily synthesized from common precursors like o-phenylenediamines. nih.govresearchgate.netorganic-chemistry.org | Facilitates the creation of diverse derivative libraries for research. |
The Significance of the Imidate Functional Group as a Versatile Synthon in Chemical Synthesis
The imidate functional group, with the general structure R−C(=NR′)OR″, is a highly versatile synthon in organic synthesis. rsc.orgwikipedia.org Often referred to as imino ethers, imidates possess a unique electronic character that distinguishes them from more common functional groups like amides. rsc.orgwikipedia.org This uniqueness arises from the presence of both electrophilic and nucleophilic centers, which enhances their reactivity and utility as building blocks for more complex molecules. rsc.orgnih.gov
Imidates serve as powerful intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, including oxazolines, quinazolines, and imidazoles. rsc.org Their ability to participate in C–N annulation reactions under various catalytic conditions (acid, base, or metal-catalyzed) is a testament to their versatility. rsc.org Unlike amides, the imidate motif can act as a soft nucleophile, coordinating with transition metals to form stable five-membered metallacycles, which can then undergo further reactions. rsc.org The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a classic method for synthesizing imidates, typically yielding them as hydrochloride salts. wikipedia.org This reactivity profile makes the imidate group a valuable tool for chemists aiming to construct complex molecular architectures. nih.gov
Overview of Methyl 1H-benzimidazole-1-carboximidate: Structural Peculiarities and Research Rationale
This compound represents a specific convergence of the two chemical entities discussed above. Its structure consists of a benzimidazole ring substituted at the N1 position with a methyl carboximidate group. While literature specifically detailing this exact molecule is sparse, its structure can be inferred from its name and the chemistry of its constituent parts. The N1 substitution is a key feature, as it alters the electronic properties of the benzimidazole ring system and removes the N-H proton that can participate in tautomerism.
The research rationale for investigating a compound like this compound stems from the established importance of N-substituted benzimidazoles in medicinal chemistry. tsijournals.comrug.nl The nature of the substituent at the N1 position significantly influences the biological and chemical properties of the resulting molecule. scholarsresearchlibrary.com The methyl carboximidate group is an interesting substituent because it introduces the reactive imidate functionality directly onto the privileged benzimidazole scaffold. This combination could potentially be exploited in several ways:
Synthetic Intermediate: The imidate group can act as a reactive handle for further chemical transformations, allowing the benzimidazole core to be incorporated into larger, more complex structures.
Bioisostere: The carboximidate group can be considered a bioisostere of other functional groups, such as amides or esters, which are commonly found in biologically active molecules. Exploring this substitution could lead to novel compounds with improved properties.
Modulation of Activity: The electronic and steric properties of the methyl carboximidate substituent could modulate the pharmacological activity of the benzimidazole core, potentially leading to new therapeutic agents.
Table 2: Predicted Properties of this compound
| Property | Value/Description | Source/Basis |
|---|---|---|
| Molecular Formula | C9H9N3O | Based on structural components |
| IUPAC Name | This compound | Systematic Nomenclature |
| Core Components | Benzimidazole ring, Methyl carboximidate group | Chemical Structure |
| Key Structural Feature | N1-substitution on the benzimidazole ring with a reactive imidate functional group. | Structural Analysis |
| Research Interest | Potential as a synthetic intermediate and as a novel scaffold for medicinal chemistry exploration. nih.govrsc.org | Inferred from component properties |
Note: Specific experimental data for this compound is not widely available; properties are predicted based on the known chemistry of benzimidazoles and imidates.
Historical Development and Evolution of 1-Substituted Benzimidazole Carboximidate Research
The history of benzimidazole chemistry began in 1872 with the first synthesis reported by Hoebrecker. scholarsresearchlibrary.com This was followed by the development of more general synthetic methods, such as the Phillips-Ladenburg reaction in 1875, which involves the condensation of o-phenylenediamines with carboxylic acids. researchgate.net For decades, research focused on exploring the scope of this and similar reactions, primarily leading to the synthesis of 2-substituted benzimidazoles.
The focus on N1-substituted benzimidazoles is a more modern development, driven by the need to create more diverse and specific drug candidates. scholarsresearchlibrary.comtsijournals.com Researchers found that substitution at the N1 position was a critical strategy for modulating the pharmacological profile of benzimidazole derivatives. scholarsresearchlibrary.com This led to the development of numerous methods for the N-alkylation and N-arylation of the benzimidazole ring. rug.nl
The synthesis of molecules combining this N1-substitution with a reactive functional group like a carboximidate represents a further evolution in the field. While the direct history of 1-substituted benzimidazole carboximidates is not extensively documented as a distinct class, their development is a logical progression from established synthetic strategies. The creation of such compounds relies on the intersection of two mature areas of research: the well-established methods for N-substitution of benzimidazoles and the classic organic reactions used to form imidates, such as the Pinner reaction. wikipedia.orgrug.nl Modern synthetic chemistry, with its emphasis on one-pot reactions and the use of novel catalysts, continues to expand the toolkit available for creating complex heterocyclic structures like this compound. organic-chemistry.orgmedcraveonline.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl benzimidazole-1-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9(10)12-6-11-7-4-2-3-5-8(7)12/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZOWGKRLZKQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476177 | |
| Record name | Methyl 1H-benzimidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510711-05-4 | |
| Record name | Methyl 1H-benzimidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Intrinsic Chemical Reactivity and Mechanistic Pathways of Methyl 1h Benzimidazole 1 Carboximidate
Nucleophilic and Electrophilic Reactivity Profiles of the Imidate Group
The imidate group, with its general structure R−C(=NR′)OR″, is characterized by a carbon-nitrogen double bond and an oxygen atom attached to the same carbon. wikipedia.org This arrangement confers a dual reactivity profile to the group, allowing it to act as both a nucleophile and an electrophile.
Electrophilic Character: Carboximidates are generally good electrophiles and can undergo various addition reactions. wikipedia.org The carbon atom of the C=N double bond is electron-deficient and thus susceptible to attack by nucleophiles. Aliphatic imidates tend to react more readily than their aromatic counterparts. wikipedia.org
Nucleophilic Character: The nitrogen atom of the imidate group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions where it attacks an electrophilic center. The unique electronic nature of imidates, providing both electrophilic and nucleophilic centers, enhances their versatility as synthetic building blocks. researchgate.net
The reactivity of the imidate group can be modulated by the nature of the substituents attached to the carbon, nitrogen, and oxygen atoms. Electron-withdrawing groups will enhance the electrophilicity of the carbon, while electron-donating groups will increase the nucleophilicity of the nitrogen.
Reaction Mechanisms Involving the Benzimidazole (B57391) Nucleus
The benzimidazole ring system is a bicyclic aromatic heterocycle containing two nitrogen atoms. chemicalbook.com This structure has distinct electronic properties that influence its reactivity.
Nucleophilic and Electrophilic Sites: The benzimidazole ring contains two different types of nitrogen atoms: the pyrrole-type N1 and the pyridine-type N3. chemicalbook.com N1 is considered π-excessive, while N3 is π-deficient. This makes the C2 position, situated between the two nitrogen atoms, prone to nucleophilic attack. chemicalbook.comnih.gov Conversely, the benzene (B151609) part of the molecule (positions 4, 5, 6, and 7) is π-excessive and therefore susceptible to electrophilic substitution reactions. chemicalbook.com
Substitution Reactions: The benzimidazole nucleus can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution: These reactions primarily occur on the benzene ring. chemicalbook.com
Nucleophilic Substitution: The C2 position is the most likely site for nucleophilic attack. chemicalbook.com
N-Functionalization: The nitrogen atoms of the benzimidazole ring can also participate in reactions. For instance, they can be alkylated with alkyl halides. chemicalbook.com
The presence of the methyl 1H-benzimidazole-1-carboximidate substituent on the N1 nitrogen will influence the reactivity of the entire benzimidazole system. The specific electronic effects of this group will either activate or deactivate the ring towards certain types of reactions.
Cycloaddition Reactions and Their Synthetic Applications
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound can participate in such reactions in several ways.
[3+2] Cycloaddition: Benzimidates have been shown to participate in [3+2] cycloaddition reactions. For example, a ZnCl₂-catalyzed reaction between benzimidates and 2H-azirines has been developed for the synthesis of substituted imidazoles. acs.org This method is efficient and tolerates a good range of functional groups. acs.org
1,3-Dipolar Cycloaddition: The imidate functionality can also be involved in 1,3-dipolar cycloadditions. For instance, the reaction of nitrilimines with imidates can lead to the formation of 1,2,4-triazoles. researchgate.net In some cases, unexpected ring-opening of the benzimidazole derivative can occur during these reactions. researchgate.net
CO₂ Cycloaddition: Benzimidazole-based catalysts have been developed for the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates. researchgate.netnih.gov This highlights the potential of the benzimidazole moiety to facilitate important chemical transformations.
These cycloaddition reactions provide access to a variety of heterocyclic structures, which are important scaffolds in medicinal chemistry and materials science.
Rearrangement Reactions (e.g., Mumm, Overman) Relevant to Carboximidates
Carboximidates are key intermediates in several important rearrangement reactions, including the Mumm and Overman rearrangements. wikipedia.org
Mumm Rearrangement: This reaction involves the 1,3-(O-N) acyl transfer of an acyl imidate or isoimide (B1223178) to form an imide. wikipedia.orgwikiwand.com This rearrangement is a key step in multicomponent reactions like the Ugi reaction. wikipedia.org A copper-catalyzed cascade reaction involving the in situ generation of a nitrilium from a nitrile ylide and subsequent Mumm rearrangement has been reported for the synthesis of unsymmetrical diacylglycine esters. researchgate.net
Overman Rearrangement: This is a acs.orgacs.org-sigmatropic rearrangement of allylic alcohols into allylic trichloroacetamides via an allylic imidate intermediate. wikipedia.orgyoutube.comambeed.com The reaction is diastereoselective and can be catalyzed by mercury(II) or palladium(II) salts. wikipedia.org The formation of the stable amide functionality drives the reaction, making it irreversible. youtube.comnrochemistry.com This rearrangement is a valuable tool for the synthesis of natural and unnatural amino acids. wikipedia.org
These rearrangements demonstrate the utility of the imidate functionality as a reactive intermediate that can be transformed into other valuable functional groups under specific reaction conditions.
Hydrolysis and Solvolysis: Kinetics and Mechanistic Insights
The hydrolysis of imidates is a well-studied process that can lead to the formation of either an ester and an amine or an amide and an alcohol, depending on the reaction conditions and the structure of the imidate. wikipedia.orgresearchgate.net
pH Dependence: The outcome of imidate hydrolysis is highly dependent on the pH of the reaction medium. researchgate.net
In acidic and neutral conditions, the hydrolysis of syn imidate salts typically yields ester and amine products exclusively. researchgate.netcdnsciencepub.com
In basic conditions, a mixture of ester-amine and amide-alcohol products can be observed. researchgate.netcdnsciencepub.com
The hydrolysis of anti imidate salts, however, gives exclusively the ester and amine products across the entire pH range. researchgate.netcdnsciencepub.com
Stereoelectronic Control: The stereochemistry of the imidate and the principle of stereoelectronic control play a crucial role in determining the reaction pathway. The cleavage of the tetrahedral intermediate formed during hydrolysis is governed by the orientation of the lone pairs on the heteroatoms. researchgate.netcdnsciencepub.com For syn imidates, conformational changes in the tetrahedral intermediate are necessary for cleavage to occur with stereoelectronic control. researchgate.netcdnsciencepub.com
Mechanism: The hydrolysis generally proceeds through the formation of a tetrahedral intermediate. researchgate.net The leaving group ability of the amine versus the alcohol portion of the molecule, which is related to the pKa of their conjugate acids, influences the product distribution. reddit.com
The kinetics of hydrolysis are also influenced by the substituents on the imidate. Electron-withdrawing groups can affect the rate of both the formation and breakdown of the tetrahedral intermediate.
Radical Chemistry and Imidate Radical Relay Mechanisms
Recent advances in organic synthesis have highlighted the potential of imidate radicals in C-H functionalization reactions. researchgate.net
Imidate Radical Generation: Imidate radicals can be generated in situ under suitable conditions. researchgate.net These N-centered radicals can then participate in a variety of transformations.
Radical Relay Mechanisms: A particularly innovative strategy is the use of an "imidate radical relay." researchgate.netnih.govrsc.org In this approach, an alcohol is first converted to an imidate. rsc.org This imidate then acts as a "chaperone" to direct a radical reaction to a specific site in the molecule. nih.gov
An N-centered radical is generated from the imidate, which then undergoes a selective 1,5-hydrogen atom transfer (HAT) from a carbon atom, creating a C-centered radical. rsc.orgnih.gov
This C-centered radical can then be trapped by another reagent, leading to the formation of a new C-N bond. researchgate.net
Applications: This strategy has been successfully applied to the β-C-H amination of alcohols. researchgate.netnih.govrsc.orgrsc.org An iodine-catalyzed version of this reaction has been developed, making the process more efficient and tolerant of a wider range of functional groups. nih.govrsc.orgrsc.org
Benzimidazole Radical Chemistry: The benzimidazole nucleus itself can also be involved in radical reactions. For example, the benzimidazol-2-yl radical has been used in initiator-free photochemical reactions. nih.gov
The use of imidate radicals opens up new avenues for selective C-H functionalization, a challenging but highly desirable transformation in organic synthesis.
Redox Chemistry and Electrochemical Transformations
The electrochemical behavior of benzimidazole and its derivatives has been the subject of study, revealing their potential in various redox processes.
Electrochemical Synthesis: Electrochemical methods have been developed for the synthesis of benzimidazoles. acs.orgacs.org For example, an electrochemical dehydrogenative amination has been used to prepare 1,2-disubstituted benzimidazoles without the need for transition metals or external oxidants. acs.orgacs.org
Redox Activity of Benzimidazole: The benzimidazole ring system can undergo electrochemical oxidation and reduction. The electrochemical oxidation of catechol in the presence of a suitable nucleophile can lead to the formation of a benzimidazole derivative. electrochemsci.org
Electrocatalysis: Benzimidazole-functionalized materials have shown promise as electrocatalysts. For instance, a benzimidazole-modified copper foil has been used to enhance the selective conversion of CO₂ to C₂/C₃ products. rsc.org
Complexation and Redox Behavior: Benzimidazole can form complexes with metal ions, and the electrochemical behavior of these complexes has been investigated. usm.my The redox properties of the metal center can be tuned by the benzimidazole ligand.
The redox chemistry of this compound itself is an area that warrants further investigation, as the combination of the imidate and benzimidazole moieties could lead to interesting and useful electrochemical properties.
Theoretical and Computational Investigations of Methyl 1h Benzimidazole 1 Carboximidate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic properties and energetics of molecular structures. researchgate.net For many benzimidazole (B57391) derivatives, DFT calculations have been employed to optimize molecular geometries and understand structural features. nih.govnih.gov However, specific DFT or Ab Initio studies centered on Methyl 1H-benzimidazole-1-carboximidate could not be located.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key descriptor of molecular stability. researchgate.net Such analyses are common in the study of benzimidazole compounds to evaluate their electronic properties. researchgate.netsci-hub.se Despite the prevalence of this method, specific data on the HOMO-LUMO gap and other global reactivity descriptors for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) mapping is utilized to predict the reactive sites for electrophilic and nucleophilic attacks on a molecule. researchgate.net For various benzimidazole derivatives, MEP analysis has been conducted to identify regions of positive and negative electrostatic potential, which provides insight into intermolecular interactions. sci-hub.seresearchgate.net No specific MEP mapping studies for this compound have been published.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govresearchgate.net It is a technique frequently applied to benzimidazole derivatives to analyze their structural stability. mdpi.com Similarly, the Atoms in Molecule (AIM) theory is used to analyze non-covalent interactions. mdpi.com A literature search did not yield any specific NBO or AIM analysis performed on this compound.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which can influence its biological activity. DFT calculations are often used to map the potential energy surface and identify stable conformers. nih.gov For related compounds like certain substituted methyl benzimidazole carboxylates, conformational analysis has revealed details about their twisted structures. nih.gov However, a conformational analysis and potential energy surface map specifically for this compound is not documented.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Modeling
Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. For the benzimidazole class of compounds, structure-activity relationship (SAR) studies often employ computational methods to predict how different substituents will affect the molecule's properties and potential as a therapeutic agent. nih.gov These predictive studies are crucial for designing new, effective molecules. nih.gov Nevertheless, specific computational models predicting the reactivity, regioselectivity, or stereoselectivity of this compound were not found.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvents and other molecules. researchgate.net MD simulations have been applied to various benzimidazole derivatives to investigate their binding stability with biological targets like proteins. nih.gov This information is vital for drug design and understanding biological mechanisms. A search for MD simulation studies focusing on the dynamic behavior and solvent effects of this compound did not return any specific results.
Quantitative Structure-Property Relationship (QSPR) and Correlation with Experimental Data
Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds and guiding the design of molecules with desired characteristics.
For the benzimidazole class, numerous QSAR/QSPR studies have been conducted. These studies typically involve calculating a set of molecular descriptors for a series of benzimidazole derivatives and then using statistical methods, like multiple linear regression or artificial neural networks, to build a mathematical model that relates these descriptors to an observed property. nih.govresearchgate.net
Commonly used molecular descriptors include:
Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov
Topological Descriptors: Indices that describe the size, shape, and branching of a molecule.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and hydration energy. nih.gov
One QSAR study on chloroaryloxyalkyl benzimidazole derivatives found a three-parameter equation that correlated the antibacterial activity (logMIC) with HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Another study on benzimidazole sulphoxides used principal components analysis to show that the enantiomeric separation factor was associated with nine specific molecular properties.
The predictive power of these models is often validated using cross-validation techniques (like leave-one-out) and by testing the model on an external set of compounds not used in the model's creation. researchgate.net A high correlation coefficient (R²) and cross-validation coefficient (Q²cv) indicate a robust and predictive model. For example, a QSAR study on benzimidazole derivatives inhibiting Mycobacterium tuberculosis developed a model with an R² of 0.9204 and a Q²cv of 0.7936.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a key application of QSPR. researchgate.net These studies predict how a drug-like molecule will behave in the body, which is crucial for drug development. For several series of benzimidazole derivatives, ADMET profiles have been computationally predicted to assess their potential as drug candidates. nih.govresearchgate.netmdpi.com
For this compound, a QSPR study could be designed to predict various properties such as its solubility, stability, or a specific biological activity. This would involve synthesizing a series of related carboximidate derivatives, experimentally measuring the property of interest, calculating a range of molecular descriptors, and finally, developing a predictive QSPR model.
Data Tables
Table 1: Examples of In Silico Reaction Mechanism Studies on Benzimidazole Derivatives
| Study Focus | Computational Method | Key Findings |
| Synthesis of 2-substituted benzimidazoles | Microwave-assisted synthesis and in silico study | A proposed reaction mechanism involved aldehyde activation, imine formation, and aromatization. bohrium.com |
| Synthesis of unsymmetrical benzimidazole derivatives | DFT and TD-DFT | Analyzed the electronic structure and optical properties of newly synthesized compounds. nih.gov |
| Adsorption of a benzimidazole fungicide on nanotubes | Density Functional Theory (DFT) | Investigated adsorption energies and electronic properties to understand the adsorption mechanism. sru.ac.irsru.ac.ir |
| Reactivity of benzimidazole Schiff bases | DFT | Calculations confirmed that benzimidazole Schiff bases are more reactive than their pyridine (B92270) analogues. |
Table 2: Examples of QSAR/QSPR Studies on Benzimidazole Derivatives
| Compound Series | Property/Activity Studied | Key Descriptors | Model Results |
| Chloroaryloxyalkyl benzimidazole derivatives | Antibacterial Activity (logMIC) | HOMO energy, hydration energy, number of primary carbon atoms | A three-parametric equation was established to predict activity. nih.gov |
| Benzimidazole derivatives | Antitubercular Activity (pMIC) | Not specified | A model with a high coefficient of determination (R² = 0.9204) and cross-validation coefficient (Q²cv = 0.7936) was developed. |
| Benzimidazole derivatives | Inhibition of E. coli Methionine Aminopeptidase | Not specified | An artificial neural network model (5-4-1 architecture) showed better predictive power than multiple linear regression models. researchgate.net |
| Benzimidazole sulphoxides | Chiral Separation Factor | Molar refractivity, partial charge of atom 6, and seven other properties | A multivariate model was developed that successfully predicted the separation factor for a compound not in the initial dataset. |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided outline.
Extensive searches for this specific compound have not yielded sufficient information regarding its role as a building block in complex organic synthesis, its application as a precursor for advanced heterocyclic systems like oxazolines and thiazoles, its use in multi-component reactions, or its applications in coordination chemistry and ligand design.
The scientific literature provides ample information on the broader class of benzimidazoles and their derivatives, such as benzimidazole-2-thiol nih.gov, as well as general synthesis methods for heterocycles like oxazolines researchgate.netnio.res.innih.govnih.gov and thiazoles nih.govnih.govyoutube.comresearchgate.net. However, data specifically detailing the synthesis, reactions, and applications of "this compound" is not present in the search results.
Therefore, generating a scientifically accurate and informative article that strictly follows the requested structure and focuses solely on this compound is not feasible with the currently accessible information.
Applications and Synthetic Utility of Methyl 1h Benzimidazole 1 Carboximidate in Chemical Research
Supramolecular Chemistry and Self-Assembly
The benzimidazole (B57391) core is a key player in supramolecular chemistry due to its distinct structural and electronic properties. researchgate.net This framework allows for a variety of interactions that can be harnessed to build complex, ordered structures.
Design of Supramolecular Architectures Based on Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The construction of supramolecular architectures relies heavily on the precise control of non-covalent interactions. Benzimidazole derivatives are particularly adept at this, offering multiple sites for such interactions. researchgate.net The imidazole (B134444) portion of the molecule can act as both a hydrogen bond donor and acceptor, a crucial feature for creating self-assembling systems. osti.govstanford.eduresearchgate.net Furthermore, the aromatic nature of the benzimidazole ring system makes it an ideal candidate for π-π stacking interactions, which are fundamental in the organization of many supramolecular structures. nih.govrsc.orgnih.gov
In the case of Methyl 1H-benzimidazole-1-carboximidate, the N-H proton of the imidazole ring and the nitrogen atoms can participate in hydrogen bonding, leading to the formation of chains or more complex networks. nih.govnsf.gov The flat, aromatic surface of the benzimidazole ring can interact with other aromatic systems through π-π stacking, further stabilizing the supramolecular assembly. rsc.orgvu.nl The carboximidate group introduces additional possibilities for hydrogen bonding and coordination with metal ions. The interplay of these various non-covalent forces allows for the rational design of intricate supramolecular structures with defined geometries and properties.
Table 1: Key Non-Covalent Interactions in Benzimidazole-Based Supramolecular Assemblies
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The N-H group of the imidazole can act as a donor, while the nitrogen atoms can act as acceptors. The carboximidate group offers additional sites. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The planar benzimidazole ring system can stack with other aromatic moieties, contributing to the stability of the assembly. nih.gov |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. | The C-H bonds of the methyl group and the aromatic ring can interact with the π-electron clouds of adjacent molecules. nih.gov |
| Coordination Bonds | Interaction between a central metal atom and surrounding ligands. | The nitrogen atoms of the imidazole and carboximidate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.net |
Formation of Smart Nanocontainers and Advanced Macrostructures
The self-assembly properties of benzimidazole derivatives have been exploited in the creation of "smart" materials, such as nanocontainers that can release their contents in response to specific stimuli. researchgate.net These nanocontainers can be designed to encapsulate therapeutic agents or corrosion inhibitors, for example. The release can be triggered by changes in pH, temperature, or the presence of specific ions.
Benzimidazole derivatives have been successfully incorporated into smart nanocontainers for applications like self-healing coatings. researchgate.net For instance, they have been used as corrosion inhibitors that are released when the protective coating on a metal is damaged. The design of these systems often involves encapsulating the benzimidazole derivative within a matrix, such as silica (B1680970) nanoparticles.
Beyond nanocontainers, the self-assembly of benzimidazole derivatives can lead to the formation of a variety of advanced macrostructures, including nanowires, microflowers, and gels. researchgate.net The final morphology of these structures is dictated by the specific substitution pattern on the benzimidazole core and the conditions under which self-assembly occurs.
Potential in Materials Science and Polymer Chemistry
The robust nature and versatile functionality of the benzimidazole ring make it an attractive component in the development of advanced materials and polymers.
Precursors for Polymeric Materials
Benzimidazole derivatives are important precursors for the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability. The synthesis of PBIs often involves the condensation of benzimidazole-containing monomers. While specific synthetic routes using this compound are not detailed in the literature, the general principles of PBI synthesis suggest its potential as a monomer. The carboximidate group could potentially be a reactive site for polymerization reactions.
The incorporation of benzimidazole units into other polymer backbones, such as polyimides, has been shown to enhance their thermal stability and mechanical properties. This is attributed to the rigidity of the benzimidazole ring and the potential for strong intermolecular hydrogen bonding.
Functional Materials Development
The unique electronic properties of the benzimidazole system have led to its use in the development of a range of functional materials. Benzimidazole derivatives have been investigated for their applications in:
Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence and charge-transport properties of benzimidazoles make them suitable for use as emitter or host materials in OLEDs. rsc.org
Sensors: The ability of the benzimidazole ring to interact with various analytes through hydrogen bonding or coordination makes it a useful scaffold for the design of chemical sensors. researchgate.net
Fuel Cells: The proton-conducting properties of some benzimidazole-based materials have led to their investigation for use in proton exchange membranes for fuel cells. researchgate.net
The specific properties of this compound would need to be experimentally determined to fully assess its potential in these applications. However, the general characteristics of the benzimidazole class of compounds suggest that it could be a valuable building block for the creation of novel functional materials.
Future Research Directions and Emerging Avenues for Methyl 1h Benzimidazole 1 Carboximidate
Exploration of Unconventional Reactivity and Novel Transformations
While the core reactivity of benzimidazoles is well-established, the unique carboximidate functional group on the N-1 position of Methyl 1H-benzimidazole-1-carboximidate offers fertile ground for exploring unconventional reactivity. Future research will likely move beyond standard transformations to investigate novel catalytic cycles and reaction pathways.
Key areas of focus could include:
C-H Activation: Direct functionalization of the C-H bonds on the benzene (B151609) or imidazole (B134444) ring of the molecule, catalyzed by transition metals. This would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives.
Photoredox Catalysis: Utilizing visible light to initiate novel transformations. The benzimidazole (B57391) core can participate in electron transfer processes, and future studies could explore its role as a photocatalyst or substrate in radical-based reactions, leading to previously inaccessible molecular architectures.
Dual Catalysis Systems: Combining metal catalysts with organocatalysts or photocatalysts to achieve transformations that are not possible with a single catalytic system. This could enable, for instance, the asymmetric functionalization of the molecule, a crucial aspect for developing new therapeutic agents.
Exploration into these areas will expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for constructing diverse and complex chemical entities.
Development of Highly Sustainable and Efficient Synthetic Methodologies
The synthesis of benzimidazole derivatives has traditionally involved methods that are often costly, time-consuming, and environmentally burdensome. ijarsct.co.inchemmethod.com A significant future direction for this compound is the development of green and sustainable synthetic protocols. chemmethod.com This aligns with the twelve principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources. chemmethod.com
Future research will likely prioritize:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. rjptonline.orgnih.gov Applying microwave irradiation to the synthesis of this compound could offer a rapid and efficient alternative to conventional heating. rsc.org
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, offering mild conditions and often improving yields. doi.org
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal. mdpi.com Research into the synthesis of the target compound in such solvents could significantly reduce the environmental footprint of the process. chemmethod.com
Recyclable Catalysts: The use of heterogeneous or nano-catalysts, such as nano-Fe2O3 or ZnO nanoparticles, offers the major advantage of easy separation from the reaction mixture and the potential for reuse over multiple cycles, making the process more economical and sustainable. semanticscholar.orgnih.govrsc.org
The table below contrasts conventional methods with potential sustainable alternatives that could be developed for the synthesis of this compound.
| Feature | Conventional Synthetic Methods | Potential Sustainable Methodologies |
| Energy Source | Prolonged heating/reflux chemmethod.com | Microwave Irradiation rjptonline.org, Ultrasonic Agitation doi.org |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Polyethylene Glycol (PEG) mdpi.com |
| Catalyst | Homogeneous acids/bases, stoichiometric reagents | Recyclable Nano-Catalysts (e.g., ZnO, Fe2O3) semanticscholar.orgnih.gov |
| Reaction Time | Often several hours chemmethod.com | Minutes to a few hours doi.orgnih.gov |
| Work-up | Complex extraction and purification | Simple filtration, reduced purification steps chemmethod.comnih.gov |
This table is generated based on established green chemistry approaches for benzimidazole derivatives and outlines potential future applications for this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing chemical synthesis. researchgate.net The application of this technology to the synthesis of this compound and its derivatives is a promising future avenue.
Key advantages that drive this research direction include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or unstable intermediates.
Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields.
Scalability: Scaling up production is simpler and more efficient than with batch processes, as it involves running the system for a longer duration rather than using larger reactors.
Automation: Integrating flow reactors with automated purification and analysis systems can create high-throughput platforms for the rapid synthesis and screening of libraries of derivatives, accelerating the discovery of new functional molecules.
Future work could focus on developing a multi-step flow process, potentially starting from o-phenylenediamine (B120857) derivatives, to produce this compound in a fully automated sequence. mdpi.com
Advanced In-Situ Spectroscopic Characterization during Reaction Pathways
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. rsc.org Future research on this compound will benefit immensely from the use of advanced in-situ spectroscopic techniques to monitor reactions in real-time.
Methods that are expected to be pivotal include:
In-Situ FT-IR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies, providing valuable kinetic data.
In-Situ NMR Spectroscopy: This powerful tool allows for the direct observation and structural characterization of transient intermediates that may be undetectable by conventional offline analysis. orientjchem.org
Mass Spectrometry: Real-time monitoring using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can help identify key intermediates and byproducts, offering a detailed snapshot of the reaction network.
By combining these in-situ methods, researchers can construct a comprehensive picture of the reaction landscape, elucidating complex mechanisms and identifying rate-limiting steps. This knowledge is invaluable for rationally improving reaction conditions to maximize yield and minimize waste. acs.orgresearchgate.net
Computational Design of Derivatives with Tailored Physicochemical and Electronic Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new compounds before they are synthesized in the lab. researchgate.net For this compound, computational methods represent a key future direction for designing derivatives with precisely tailored characteristics for specific applications.
Prominent computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., biological activity, corrosion inhibition). nih.govresearchgate.netnih.gov By developing a QSAR model for a series of derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. mdpi.com
Density Functional Theory (DFT): DFT calculations can predict a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO energy gaps), vibrational frequencies, and NMR chemical shifts. nih.govsapub.orgnih.gov This allows for an in-depth understanding of how substituting different chemical groups on the core structure affects its electronic and physicochemical nature. sciepub.comresearchgate.net
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how designed derivatives will bind to a specific biological target, such as an enzyme or receptor. researchgate.netresearchgate.net This helps in designing molecules with high binding affinity and selectivity.
The following table outlines key computational descriptors and their relevance in designing novel derivatives of this compound.
| Computational Descriptor | Predicted Property / Application | Relevance for Derivative Design |
| HOMO/LUMO Energies | Electronic properties, reactivity, charge transfer sapub.org | Tuning for optoelectronic materials or predicting sites of reaction. |
| Molecular Electrostatic Potential (MEP) | Chemical reactivity sites researchgate.net | Identifying regions for nucleophilic or electrophilic attack. |
| Topological Parameters (e.g., Balaban J index) | Structure-activity relationships (QSAR) researchgate.net | Correlating molecular shape and connectivity with biological activity. |
| Binding Affinity (Docking Score) | Interaction with biological targets researchgate.net | Designing potent enzyme inhibitors or receptor agonists/antagonists. |
| ADME Properties (Absorption, Distribution, Metabolism, Excretion) | Pharmacokinetics, drug-likeness researchgate.net | Optimizing derivatives to have better bioavailability and lower toxicity. |
This interactive table summarizes key computational parameters and their application in the rational design of novel benzimidazole derivatives.
Through the synergy of these computational tools, future research can move from trial-and-error synthesis to a more rational, design-driven approach, significantly accelerating the development of new materials and therapeutic agents based on the this compound scaffold.
Q & A
Q. How can degradation pathways of this compound under stressed conditions (heat/light/pH) be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
